molecular formula C13H8F3NO3 B1459634 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde CAS No. 1361968-40-2

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Cat. No.: B1459634
CAS No.: 1361968-40-2
M. Wt: 283.2 g/mol
InChI Key: IJTTXVGDXUKPPS-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a nicotinaldehyde moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)phenol and nicotinaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Scientific Research Applications

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in key cellular processes. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators.

    Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 6-(4-(Trifluoromethyl)phenoxy)nicotinaldehyde and 6-(4-(Methoxy)phenoxy)nicotinaldehyde share structural similarities but differ in their functional groups.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTTXVGDXUKPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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